molecular formula C9H12F2O B13006864 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde

2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde

Cat. No.: B13006864
M. Wt: 174.19 g/mol
InChI Key: CPXJVMMBTCPYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde is a chemical compound with the molecular formula C9H14F2O. It is characterized by a spirocyclic structure with two fluorine atoms attached to the heptane ring. This compound is primarily used in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde typically involves the reaction of 6,6-difluorospiro[3.3]heptane with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include metabolic processes, signal transduction, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride
  • 6,6-Difluorospiro[3.3]heptan-2-ol
  • 6,6-Difluorospiro[3.3]heptan-2-yl}methanol

Uniqueness

2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde is unique due to its specific spirocyclic structure and the presence of two fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C9H12F2O

Molecular Weight

174.19 g/mol

IUPAC Name

2-(2,2-difluorospiro[3.3]heptan-6-yl)acetaldehyde

InChI

InChI=1S/C9H12F2O/c10-9(11)5-8(6-9)3-7(4-8)1-2-12/h2,7H,1,3-6H2

InChI Key

CPXJVMMBTCPYMV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)(F)F)CC=O

Origin of Product

United States

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